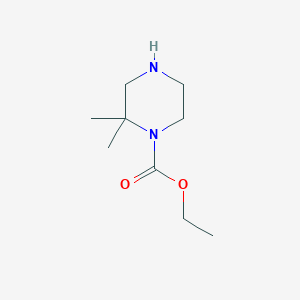

Ethyl 2,2-dimethylpiperazine-1-carboxylate

Description

The functionalization and manipulation of the piperazine (B1678402) ring are critical for the development of new chemical entities. The introduction of a carbamate (B1207046) group, particularly an ester-based carbamate, onto one of the piperazine nitrogens is a key strategy for modulating the ring's reactivity and properties.

Piperazine derivatives are recognized as "privileged structures" in drug discovery, forming the core of numerous blockbuster drugs, including the anti-cancer agent Imatinib and the erectile dysfunction medication Sildenafil. mdpi.comnih.gov The unique 1,4-diamine structure of the six-membered ring allows it to act as a versatile scaffold, improving the pharmacokinetic and pharmacological profiles of drug candidates. mdpi.com These nitrogen heteroatoms can serve as hydrogen bond acceptors or donors, tuning interactions with biological targets. mdpi.com While the majority of piperazine-containing pharmaceuticals feature substituents only at the nitrogen atoms, there is a growing interest in developing methods for the selective functionalization of the carbon atoms of the ring to access novel chemical space. mdpi.combeilstein-journals.orgnih.gov

The selective functionalization of a piperazine ring, especially one with two reactive secondary amine groups, necessitates the use of protecting groups. N-protection is a fundamental strategy to control reactivity and achieve regioselectivity. nih.gov Carbamate protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are particularly significant. nih.govjgtps.com The presence of an N-Boc group, for example, facilitates advanced chemical transformations like direct C–H lithiation, enabling the introduction of substituents at the carbon atom alpha to the protected nitrogen. mdpi.combeilstein-journals.org This approach is a powerful tool for creating carbon-substituted piperazines that are otherwise difficult to synthesize. mdpi.comnih.gov The carbamate group activates the adjacent C-H bonds towards deprotonation, allowing for subsequent reaction with various electrophiles. mdpi.com

Ester-based carbamates, also known as urethanes, are a class of organic compounds characterized by the -N(R)-C(=O)O- functional group. wikipedia.org This moiety can be considered a hybrid of an amide and an ester, and it exhibits excellent chemical and metabolic stability. acs.orgnih.gov In heterocyclic chemistry, carbamates are widely employed as robust protecting groups for amines. nih.govnih.gov The electronic properties of the carbamate group can influence the reactivity of the entire heterocyclic system. Furthermore, the nature of the ester group (e.g., ethyl, tert-butyl, benzyl) allows for tunable deprotection conditions, providing synthetic flexibility. nih.gov Beyond their role as protecting groups, carbamates are integral structural components of many therapeutic agents and are used to modulate properties such as cell membrane permeability. acs.orgnih.gov

Despite the prevalence of the piperazine core, significant challenges remain, particularly in the synthesis of derivatives with specific carbon substitution patterns. mdpi.combeilstein-journals.org Traditional synthetic routes often rely on the de novo construction of the piperazine ring from acyclic precursors, which can be lengthy and inflexible, limited by the availability of starting materials. nih.gov A major research gap is the development of efficient, regioselective, and stereoselective methods for the direct functionalization of the piperazine carbon skeleton. beilstein-journals.orgnih.gov

While methods like direct C-H lithiation of N-carbamate protected piperazines have shown promise, their application can be complex, and the development of more general and milder conditions is an ongoing area of research. mdpi.combeilstein-journals.org Specifically, the synthesis of piperazines with challenging substitution patterns, such as gem-disubstitution at the C2 position, like that in Ethyl 2,2-dimethylpiperazine-1-carboxylate, represents a significant synthetic hurdle. The development of novel catalytic or flow-chemistry-based approaches could provide new opportunities to access these complex and valuable building blocks for drug discovery and material science. mdpi.comnih.gov

Physicochemical and Synthetic Data

Specific experimental data for this compound is not widely available in the surveyed scientific literature. However, data for the closely related analog, tert-butyl 2,2-dimethylpiperazine-1-carboxylate, provides valuable insight into the properties of this class of compounds.

| Property | Value | Reference |

|---|---|---|

| Compound Name | tert-butyl 2,2-dimethylpiperazine-1-carboxylate | biocompare.com |

| Molecular Formula | C11H22N2O2 | biocompare.com |

| Molecular Weight | 214.31 g/mol | biocompare.com |

| CAS Number | 259808-67-8 | google.com |

| General Synthesis | Reaction of 2,2-dimethylpiperazine (B1315816) with di-tert-butyl dicarbonate (B1257347) in an alcohol solvent. | google.com |

| Application Note | Used as a reactant in the preparation of (arylamino)pyrido[2,3-d]pyrimidinones as specific inhibitors of cyclin-dependent kinase 4. | biocompare.com |

Structure

3D Structure

Properties

CAS No. |

846052-90-2 |

|---|---|

Molecular Formula |

C9H18N2O2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

ethyl 2,2-dimethylpiperazine-1-carboxylate |

InChI |

InChI=1S/C9H18N2O2/c1-4-13-8(12)11-6-5-10-7-9(11,2)3/h10H,4-7H2,1-3H3 |

InChI Key |

BMAILXSNFNQWHY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCNCC1(C)C |

Origin of Product |

United States |

Strategic Approaches to the Synthesis of Ethyl 2,2 Dimethylpiperazine 1 Carboxylate

Retrosynthetic Analysis of Ethyl 2,2-dimethylpiperazine-1-carboxylate

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler starting materials. amazonaws.com For this compound, the primary disconnection occurs at the carbamate's C-N bond. This is a logical first step as the formation of this bond is a common final-step functionalization. amazonaws.com

This disconnection reveals two key synthons: the 2,2-dimethylpiperazine (B1315816) core and an ethyl carboxylate activating group. The 2,2-dimethylpiperazine synthon can be traced back to a linear diamine precursor, suggesting a cyclization strategy for the formation of the heterocyclic ring. This leads to a simplified set of starting materials, such as a suitably protected 1,2-diamine and a carbonyl-containing fragment.

Key Retrosynthetic Disconnections:

| Disconnection Point | Precursor 1 | Precursor 2 | Rationale |

| Carbamate (B1207046) C-N Bond | 2,2-dimethylpiperazine | Ethyl chloroformate | Standard and reliable N-acylation reaction. |

| Piperazine (B1678402) C-N Bonds | N-substituted 1,2-diamine | Two-carbon electrophile | Common strategy for forming six-membered heterocycles. |

Methodologies for the Formation of the Piperazine Ring System

The construction of the 2,2-dimethylpiperazine scaffold is the central challenge in the synthesis. Several methodologies can be employed, primarily focusing on the formation of the two C-N bonds that define the heterocyclic ring.

A prevalent method for constructing piperazine rings involves the cyclization of a 1,2-diamine precursor. nih.gov This strategy typically involves reacting a chiral 1,2-diamine with a two-carbon electrophile to form the six-membered ring. nih.gov The synthesis of vicinal diamines is a well-established field, with methods including the aminolysis of activated aziridines and various catalytic C-H amination protocols. nih.govorganic-chemistry.org

One approach involves the conversion of optically pure amino acids into 1,2-diamines, which then undergo annulation to yield the desired piperazine structure. nih.gov For instance, a protected diamine can be reacted with an agent like bromoethyldiphenylsulfonium triflate, followed by deprotection and base-mediated cyclization to furnish the piperazine ring. nih.gov

Table of Representative Cyclization Conditions:

| Diamine Precursor | Cyclizing Agent | Conditions | Outcome | Reference |

| Orthogonally protected 1,2-diamine | Bromoethyldiphenylsulfonium triflate | 1. Annulation 2. TFA deprotection 3. Basic workup | Diastereomeric piperazine products | nih.gov |

| N-tosyl aziridines | Nitroarenes | B₂(OH)₄, aqueous media | Reductive ring-opening to 1,2-diamines | organic-chemistry.org |

| Unactivated Alkenes | Electrophilic nitrene source, amine nucleophiles | Rh(III) catalyst | One-pot diamination to 1,2-diamines | organic-chemistry.org |

Multicomponent reactions (MCRs) offer an efficient alternative for constructing complex molecules like piperazines in a single step from three or more reactants. nih.gov Isocyanide-based MCRs, such as the Ugi reaction, are particularly powerful for generating scaffold diversity. thieme-connect.com

A relevant strategy is the split-Ugi reaction, a modified four-component protocol suitable for bis-secondary diamines, which can generate chemical diversity around the piperazine core. nih.gov Another approach involves a one-pot, four-component Ugi condensation using an N-alkylethylenediamine, a carboxylic acid, an aldehyde (like chloroacetaldehyde), and an isocyanide to produce piperazine-2-carboxamides. thieme-connect.comorganic-chemistry.org While not directly yielding a 2,2-dimethyl structure, these methods highlight the potential of MCRs to rapidly assemble the piperazine core, which could be adapted for the target molecule. thieme-connect.com The development of MCRs for synthesizing substituted piperazines is an active area of research, valued for its operational simplicity and efficiency in medicinal chemistry. thieme-connect.comrsc.org

Introduction of the Ethyl Carbamate Moiety

The final step in the proposed synthesis is the installation of the ethyl carbamate group onto one of the nitrogen atoms of the 2,2-dimethylpiperazine ring. This transformation, a type of carbamoylation, serves to protect the amine or modify the molecule's properties.

The most direct and widely used method for this transformation is the reaction of the piperazine with ethyl chloroformate. chemicalbook.com This reaction is a standard N-acylation where the secondary amine of the piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate and displacing the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Typical Reaction Parameters for N-Ethoxycarbonylation:

| Substrate | Reagent | Solvent | Base | Conditions | Reference |

| Piperazine | Ethyl chloroformate | Water / Methanol | (Self-basic or added) | 0 °C to 25 °C | chemicalbook.com |

| BCP-sulfoximines | Ethyl chloroformate | Dichloromethane | Triethylamine (B128534), DMAP | 0 °C to room temp | researchgate.net |

While ethyl chloroformate is highly effective, alternative methods for forming carbamates exist. These can be advantageous if the starting materials are sensitive or if milder conditions are required.

One alternative involves the reaction of an amine with carbon dioxide and an alcohol. organic-chemistry.org For example, CO2 can be captured by a base like DBU and reacted with an amine to form a carbamic acid intermediate, which is then trapped by an alcohol. organic-chemistry.org Another approach uses carbonylimidazolide in water, which reacts with nucleophiles like amines to provide carbamates in a one-pot procedure. organic-chemistry.org Furthermore, methods that avoid chloroformates include the direct conversion of amines and alcohols to carbamates using CO2 and a dehydrating agent or photocatalyzed oxidative decarboxylation of oxamic acids. organic-chemistry.orgacs.org The reaction of secondary amines with CO2 can also form amine carbamates, which can be a reversible protective measure. nih.gov

Stereochemical Control in the Synthesis of Substituted Piperazines

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods to control the three-dimensional arrangement of atoms during the synthesis of substituted piperazines is of paramount importance. acs.org This control can be exerted through various asymmetric synthesis strategies, leading to the selective formation of desired stereoisomers.

The synthesis of piperazines as single stereoisomers can be achieved through several advanced methodologies, including catalytic asymmetric reactions and the use of chiral starting materials. These approaches are crucial for accessing enantiomerically pure C-substituted piperazines, which represent an underexplored area of chemical space with significant potential in drug discovery. rsc.orgacs.orgnih.gov

Catalytic enantioselective methods offer an efficient route to chiral piperazines. A notable example is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. rsc.orgcaltech.edu This reaction, utilizing palladium catalysts with chiral phosphine-oxazoline (PHOX) ligands, can produce highly enantioenriched tertiary piperazin-2-ones, which are valuable precursors to gem-disubstituted piperazines. nih.govcaltech.edu Similarly, iridium-based catalysts have been employed for the regio- and diastereoselective synthesis of complex C-substituted piperazines through a [3+3] cycloaddition of imines, yielding a single diastereoisomer with high atom economy. acs.orgnih.gov

Another powerful strategy is the asymmetric lithiation of N-Boc protected piperazines. This method uses a strong base like s-butyllithium in combination with a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, to deprotonate a C-H bond stereoselectively. The resulting lithiated intermediate can then be trapped with an electrophile to afford enantiopure α-substituted piperazines. acs.orgmdpi.comresearchgate.net The success and stereochemical outcome of this approach can be influenced by the choice of electrophile and the nature of substituents on the distal nitrogen atom. acs.org

Syntheses starting from the "chiral pool" provide a reliable method for producing enantiomerically pure piperazines. This involves using readily available chiral molecules, such as amino acids, as building blocks. For instance, homochiral amino acids can be converted into 6-substituted piperazine-2-acetic acid esters through a multi-step sequence that allows for the separation of cis and trans diastereomers. rsc.orgacs.org

| Method | Catalyst/Reagent | Substrate Example | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|

| Asymmetric Allylic Alkylation | [Pd₂(pmdba)₃] / (S)-(CF₃)₃-tBuPHOX | N-protected piperazin-2-one | α-Tertiary piperazin-2-one | Up to 99% ee | caltech.edu |

| [3+3] Cycloaddition | [IrCl(cod)(PPh₃)] | Aromatic/Aliphatic Imines | C-substituted piperazine | Single diastereoisomer | acs.orgnih.gov |

| Asymmetric Lithiation | s-BuLi / (-)-sparteine | N-Boc-N'-benzylpiperazine | α-Substituted piperazine | Good diastereocontrol | mdpi.com |

| Chiral Pool Synthesis | N/A (from L-proline) | L-proline methyl ester | Bicyclic piperazine | Enantiomerically pure | rsc.org |

The nature and position of substituents on the precursor molecules play a critical role in directing the stereochemical outcome of the piperazine ring-forming cyclization. Steric and electronic effects can influence the stability of transition states, thereby favoring the formation of one stereoisomer over another.

For instance, in the synthesis of 2,6-disubstituted N-aryl piperazines, the formation of the cis isomer can be rationalized by a transition state model where the bulky N-aryl group rotates to minimize steric interactions (A1,3-strain). This rotation allows the other substituent to adopt a pseudoequatorial orientation, leading preferentially to the cis product. rsc.org Similarly, during the reductive cyclization of dioximes to form piperazines, the predominant formation of 2,6-cis-isomers is explained by the addition of hydrogen from the less sterically hindered face of a dihydropyrazine (B8608421) intermediate. nih.gov

The presence of a bulky substituent on one of the nitrogen atoms, such as an α-methylbenzyl group, can serve as a "chiral auxiliary." This group not only directs the stereochemistry of subsequent functionalization reactions but can also prevent side reactions, such as ring fragmentation, that may occur during processes like α-lithiation. beilstein-journals.org The choice of N-protecting group (e.g., Boc vs. benzyl) can also significantly impact reaction yields and substrate synthesis feasibility. nih.gov

| Reaction Type | Substituent Feature | Effect | Predominant Isomer | Reference |

|---|---|---|---|---|

| Cyclization of N-Aryl Diamines | Bulky N-aryl group | Minimizes A1,3-strain in transition state | cis-2,6 | rsc.org |

| Reductive Cyclization of Dioximes | Existing ring substituent (R²) | Directs H₂ addition to the less hindered face | cis-2,6 | nih.gov |

| Asymmetric α-Lithiation | Bulky N-α-methylbenzyl group | Acts as a chiral auxiliary, prevents side reactions | Diastereomerically pure products | beilstein-journals.org |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Beyond the strategic choice of the synthetic route, the optimization of reaction conditions such as solvent, temperature, and catalyst system is crucial for maximizing the yield and selectivity of the desired substituted piperazine.

The choice of solvent can profoundly influence reaction rates and selectivity. In a copper-catalyzed synthesis of C2-functionalized piperazines, changing the solvent system from a 4:1 mixture of CH₂Cl₂/HFIP to 4:1 HFIP/CH₃CN was found to be critical for achieving catalytic turnover and expanding the substrate scope. mdpi.com In other cases, such as the synthesis of N-arylpiperazines, using a large excess of piperazine itself can serve as both a reactant and the solvent, providing an eco-friendly and cost-effective method that can minimize the formation of disubstituted byproducts. mdpi.com

Reaction temperature is another critical parameter that must be optimized. For the synthesis of piperazine via the amination of ethylene (B1197577) glycol, the reaction temperature was systematically investigated to find an optimal balance between reactant conversion and selectivity towards the desired product. researchgate.net While many stereoselective reactions are run at low temperatures (e.g., -78 °C for lithiation) to enhance selectivity, some robust catalytic systems can operate effectively at elevated temperatures. For example, a tantalum-catalyzed hydroaminoalkylation for synthesizing α-alkylated piperazines proceeds in good yield at 165 °C. beilstein-journals.org

| Reaction | Parameter Optimized | Conditions Tested | Optimal Condition | Outcome | Reference |

|---|---|---|---|---|---|

| Cu-catalyzed C-H Functionalization | Solvent | CH₂Cl₂/HFIP vs. HFIP/CH₃CN | 4:1 HFIP/CH₃CN | Enabled catalytic reaction | mdpi.com |

| Amination of Ethylene Glycol | Temperature | Varied | 230 °C | Maximized selectivity (75%) for piperazine | researchgate.net |

| Pd-catalyzed Amination | Solvent | Various organic solvents vs. Piperazine | Piperazine (2.5 eq.) | Eco-friendly, cost-effective | mdpi.com |

| Ta-catalyzed Hydroaminoalkylation | Temperature | - | 165 °C | Good yields (79-83%) | beilstein-journals.org |

The catalyst is often the heart of modern synthetic methodologies for piperazine synthesis, and its selection is critical. A wide array of transition metals, including palladium, iridium, copper, ruthenium, and nickel, have been developed for various transformations. rsc.orgnih.govmdpi.comresearchgate.netorganic-chemistry.org For instance, Ni-Cu bimetallic composites supported on mordenite (B1173385) zeolite have shown high selectivity for piperazine synthesis from ethylene glycol. researchgate.net

In addition to the metal, the ligand plays a crucial role in tuning the catalyst's activity and selectivity, particularly in asymmetric catalysis. Electron-deficient PHOX ligands, for example, are essential for achieving high enantioselectivity in palladium-catalyzed allylic alkylations. caltech.edu Furthermore, additives can dramatically enhance catalyst performance. In the iridium-catalyzed dimerization of imines, the addition of N-oxides was found to be key for improving both catalytic activity and selectivity. acs.orgnih.gov

Catalyst loading is another parameter that requires optimization to ensure efficiency and cost-effectiveness. While stoichiometric reagents are sometimes necessary, modern methods strive for low catalyst loadings. Many protocols report effective catalysis with loadings in the range of 5-10 mol %. beilstein-journals.orgrsc.org For example, the Cu(I)-catalyzed synthesis of N-alkyl-N′-aryl-piperazines proceeds efficiently with 5 mol % of CuCl. rsc.org The development of photoredox catalysis has also introduced new catalytic systems, including iridium complexes like Ir(ppy)₃ and purely organic catalysts such as carbazolyl dicyanobenzene (4CzIPN), which can promote piperazine-forming reactions under mild, visible-light-mediated conditions. mdpi.comorganic-chemistry.org

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Ni-Cu / Mordenite Zeolite | Amination | Bimetallic catalyst with high selectivity | researchgate.net |

| [Pd₂(pmdba)₃] / Chiral PHOX Ligand | Asymmetric Allylic Alkylation | High enantioselectivity for chiral piperazinones | caltech.edu |

| [IrCl(cod)(PPh₃)] / N-oxide | [3+3] Cycloaddition | High diastereoselectivity; additive enhances activity | acs.orgnih.gov |

| Ir(ppy)₃ or 4CzIPN | Photoredox Annulation | Mild conditions, visible light, organic catalyst option | mdpi.comorganic-chemistry.org |

| CuCl | DABCO Ring Opening | Effective at 5 mol% loading for unsymmetrical piperazines | rsc.org |

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation and Reaction Monitoring

Application of Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

¹H NMR Spectroscopic Analysis for Proton Connectivity

No data available.

¹³C NMR Spectroscopic Analysis for Carbon Framework Determination

No data available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

No data available.

Utilization of Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

No data available.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

No data available.

Infrared Spectroscopy for Identification of Key Functional Groups and Bond Stretches

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Ethyl 2,2-dimethylpiperazine-1-carboxylate is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the piperazine (B1678402) ring, the ethyl carbamate (B1207046) group, and the dimethyl substituents.

The key functional groups and their expected vibrational frequencies are detailed below. The presence of the carbamate group is a defining feature, and its characteristic stretches are of primary diagnostic importance. The piperazine ring vibrations, along with the stretches associated with the alkyl groups, provide a complete picture of the molecular structure.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Bond Stretch | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbamate | C=O (carbonyl) | 1700 - 1670 | Strong |

| Carbamate | C-N | 1250 - 1200 | Medium-Strong |

| Carbamate | C-O | 1200 - 1000 | Medium-Strong |

| Piperazine Ring | C-N | 1150 - 1050 | Medium |

| Alkyl Groups | C-H (stretch) | 2980 - 2850 | Strong |

| Alkyl Groups | C-H (bend) | 1470 - 1370 | Medium |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and sample preparation.

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are essential for separating the components of a mixture, allowing for the assessment of purity and the monitoring of chemical reactions. For a compound like this compound, both gas and liquid chromatography techniques offer unique advantages.

Gas Chromatography-Mass Spectrometry (GC-MS) Integration

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. This compound, being a moderately volatile compound, can be effectively analyzed by GC-MS.

In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column. The choice of the column's stationary phase is critical for achieving good resolution. A non-polar or medium-polarity column is generally suitable for this type of analyte. As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint, allowing for unambiguous identification.

The fragmentation pattern for this compound would be expected to show characteristic fragments resulting from the loss of the ethyl group, the ethoxycarbonyl group, and fragmentation of the piperazine ring. This detailed structural information is invaluable for confirming the identity of the compound and for identifying any related impurities.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a vast range of compounds. It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC analysis. For the quantitative analysis of this compound, a reversed-phase HPLC method is typically employed.

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The composition of the mobile phase can be optimized to achieve the desired retention time and separation from potential impurities.

Detection is commonly achieved using a UV detector, as the carbamate chromophore absorbs in the UV region (typically around 200-220 nm). For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentration. This allows for the precise determination of the concentration of this compound in a sample.

Table 2: Exemplary HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Note: These are typical starting conditions and may require optimization for specific applications.

By employing these advanced spectroscopic and chromatographic techniques, a comprehensive analytical profile of this compound can be established, ensuring its structural integrity and purity for its intended use.

Mechanistic Investigations of Reactions Involving Ethyl 2,2 Dimethylpiperazine 1 Carboxylate

Nucleophilic Reactivity of the Piperazine (B1678402) Nitrogen Atom

The core reactivity of ethyl 2,2-dimethylpiperazine-1-carboxylate is expected to be dominated by the nucleophilicity of the secondary amine nitrogen (N4). The presence of an electron-withdrawing ethyl carbamate (B1207046) group at the N1 position significantly reduces the basicity and nucleophilicity of this nitrogen, thereby directing reactions to the unsubstituted N4 position. The gem-dimethyl groups at the C2 position are likely to introduce steric hindrance, which could influence the rate and feasibility of reactions at the N4 position compared to less substituted piperazines.

Alkylation Reactions and Regioselectivity

Alkylation of this compound with various electrophiles (e.g., alkyl halides, tosylates) is predicted to occur exclusively at the N4 nitrogen. This high regioselectivity is a common feature in N1-protected piperazines. The reaction would proceed via a standard SN2 mechanism.

Table 1: Hypothetical Regioselectivity in N-Alkylation of this compound

| Alkylating Agent | Expected Major Product | Expected Regioisomeric Ratio (N4:N1) |

|---|---|---|

| Methyl Iodide | Ethyl 4-methyl-2,2-dimethylpiperazine-1-carboxylate | >99:1 |

| Ethyl Bromide | Ethyl 4-ethyl-2,2-dimethylpiperazine-1-carboxylate | >99:1 |

Note: This table is based on theoretical predictions and awaits experimental verification.

The steric bulk of the gem-dimethyl groups might necessitate slightly more forcing reaction conditions (e.g., higher temperatures, stronger bases) compared to the alkylation of simpler N1-protected piperazines. The choice of base and solvent would be critical in optimizing reaction yields and minimizing potential side reactions.

Acylation and Sulfonylation Processes

Similar to alkylation, acylation and sulfonylation reactions are expected to show high regioselectivity for the N4 position. The reaction with acyl chlorides, anhydrides, or sulfonyl chlorides would furnish the corresponding N4-acyl or N4-sulfonyl derivatives. These reactions are typically fast and high-yielding.

The mechanism involves the nucleophilic attack of the N4 nitrogen on the electrophilic carbonyl or sulfonyl center, followed by the elimination of a leaving group (e.g., chloride). An external base, such as triethylamine (B128534) or pyridine, is usually added to neutralize the acid byproduct (e.g., HCl).

Transformations of the Carbamate Functionality

The ethyl carbamate group serves as a protecting group for the N1 nitrogen but can also be a site for chemical transformations.

Decarboxylation Pathways and Conditions

Removal of the ethyl carbamate group (deprotection) is a crucial step in many synthetic sequences. This can typically be achieved under acidic or basic hydrolysis conditions, or through other specific cleavage methods. The stability of the carbamate is significant, and its removal often requires harsh conditions, which could affect other functional groups in the molecule.

Table 2: Predicted Conditions for Decarboxylation

| Reagent/Condition | Expected Product | Potential Byproducts |

|---|---|---|

| Strong Acid (e.g., HBr in Acetic Acid) | 2,2-Dimethylpiperazine (B1315816) | Products of ring opening if conditions are too harsh |

| Strong Base (e.g., KOH, reflux) | 2,2-Dimethylpiperazine | Potential for side reactions at other sites |

Note: This table is speculative and based on general carbamate chemistry.

Transamidation and Transesterification Reactions

While less common, it is theoretically possible to perform transamidation or transesterification reactions on the carbamate moiety. Transamidation with a primary or secondary amine at high temperatures could potentially convert the ethyl carbamate into a urea (B33335) derivative. Similarly, transesterification with a different alcohol in the presence of a suitable catalyst could exchange the ethyl group for another alkyl group. However, these transformations are often challenging and may require specific catalysts to proceed efficiently.

Electrophilic Aromatic Substitution Reactions on Conjugated Systems Incorporating the Piperazine Moiety

This section is predicated on a scenario where the this compound moiety is attached to an aromatic ring, typically via the N4 nitrogen, forming an N-arylpiperazine derivative. In such a system, the piperazine ring acts as a substituent on the aromatic ring, influencing its reactivity towards electrophilic aromatic substitution (EAS).

Table 3: Predicted Outcomes for Electrophilic Aromatic Substitution on a Hypothetical N-Phenyl-4-(this compound) System

| EAS Reaction | Electrophile | Expected Major Products |

|---|---|---|

| Nitration | NO2+ | ortho- and para-nitro derivatives |

| Bromination | Br+ | ortho- and para-bromo derivatives |

Note: This table represents a theoretical application of EAS principles to a molecule for which specific experimental data is not available.

Hydrogenation and Dehydrogenation Studies on the Piperazine Ring System

The piperazine ring is a fully saturated heterocycle, but it can be involved in dehydrogenation reactions to form the corresponding aromatic pyrazine (B50134). Conversely, pyrazines can be hydrogenated to piperazines. These transformations are of interest for hydrogen storage applications and in the synthesis of complex nitrogen-containing molecules.

A notable example of this reversible transformation is the iridium-catalyzed hydrogenation of 2,5-dimethylpyrazine (B89654) to 2,5-dimethylpiperazine (B91223) and its subsequent dehydrogenation. sci-hub.senih.gov This system demonstrates the feasibility of hydrogen uptake and release on a dimethyl-substituted piperazine core. The mechanism of such reactions typically involves the coordination of the nitrogen heterocycle to the metal catalyst, followed by a series of hydrogen transfer steps.

For a substituted piperazine like this compound, the hydrogenation of a corresponding pyrazine precursor would likely proceed via a similar metal-catalyzed pathway. The presence of the ethyl carbamate group may influence the rate and regioselectivity of the hydrogenation, potentially by coordinating with the catalyst or by sterically hindering one face of the molecule.

The dehydrogenation of this compound would be a more complex process, likely requiring a suitable catalyst and harsh reaction conditions to overcome the stability of the saturated piperazine ring. Rhodium-catalyzed dehydrogenative carbonylation has been reported for N-(2-pyridinyl)piperazines, where an additional dehydrogenation process occurs before carbonylation. beilstein-journals.org This suggests that with the appropriate catalytic system, dehydrogenation of the piperazine ring in this compound could be achieved, likely proceeding through a mechanism involving C-H activation adjacent to the nitrogen atoms.

Table 1: Catalyst Systems in Related Piperazine Hydrogenation/Dehydrogenation

| Reaction | Substrate | Catalyst | Product | Reference |

| Hydrogenation/Dehydrogenation | 2,5-dimethylpyrazine | Iridium Complex | 2,5-dimethylpiperazine | sci-hub.senih.gov |

| Dehydrogenative Carbonylation | N-(2-pyridinyl)piperazines | Rh4(CO)12 | Tetrahydropiperazines | beilstein-journals.org |

Mechanistic Pathways of Functional Group Interconversions Adjacent to the Carbamate

The carbamate group in this compound significantly influences the reactivity of the piperazine ring, particularly at the carbon atoms adjacent (alpha) to the nitrogen. The tert-butoxycarbonyl (Boc) group, which is electronically similar to the ethyl carboxylate group, has been extensively studied in the context of N-Boc piperazine chemistry.

Direct C-H functionalization of N-Boc piperazines can be achieved through lithiation followed by trapping with an electrophile. researchgate.netacs.orgresearchgate.net The mechanism involves the deprotonation of the alpha-carbon by a strong base, such as sec-butyllithium, to form a lithiated intermediate. This intermediate can then react with various electrophiles to introduce new functional groups. The regioselectivity of this reaction is influenced by the substituents on the other nitrogen atom and the reaction conditions. For this compound, the gem-dimethyl group at the 2-position would block lithiation at that carbon, directing functionalization to the C-3 and C-5 positions.

Another important class of reactions involves photoredox catalysis, which allows for the C-H functionalization of N-Boc piperazines under milder conditions. mdpi.com The proposed mechanism for photoredox C-H arylation involves the single-electron oxidation of the N-Boc piperazine by an excited photocatalyst to form a radical cation. mdpi.com Subsequent deprotonation at the alpha-carbon generates an alpha-amino radical, which can then couple with an aryl radical anion. mdpi.com

Kinetic Studies of Key Reactions

Detailed kinetic studies specifically on this compound are scarce. However, kinetic data from related systems can provide insights into the expected reaction rates and activation energies.

The kinetics of the reaction of piperazine with aqueous carbon dioxide to form piperazine carbamate have been studied. nih.govresearchgate.net The reaction of CO2 with free piperazine was found to be the dominant pathway, with a determined kinetic rate constant for the formation of piperazine monocarbamic acid of k = 2.43(3) × 10^4 M⁻¹s⁻¹ at 25.0 °C. nih.gov This reaction is first order with respect to both piperazine and carbon dioxide. While this reaction involves the formation of a carbamate rather than a reaction of a pre-existing one, it provides an indication of the reactivity of the piperazine nitrogen.

In the context of functional group interconversions, in situ IR spectroscopy has been used to monitor the lithiation of N-Boc-piperazines to determine optimal reaction times. researchgate.netacs.orgacs.org Such studies allow for the determination of the rate of formation of the lithiated intermediate, which is a key step in these functionalization reactions.

Theoretical studies on the atmospheric oxidation of piperazine initiated by the hydroxyl radical have involved the calculation of potential energy surfaces and transition state analysis. acs.org These calculations provide insights into the activation barriers for different reaction pathways, such as hydrogen abstraction from C-H versus N-H bonds.

For the formation of N-nitrosopiperazine from nitrite (B80452) and piperazine in the context of CO2 capture, the activation energy was determined to be 84 ± 2 kJ/mol. nih.gov The proposed mechanism involves the protonation of a piperazine carbamate species, followed by nucleophilic attack. nih.gov This study highlights the role of carbamate intermediates in the kinetics and mechanism of reactions involving the piperazine ring.

Table 2: Kinetic Data for Reactions Involving the Piperazine Moiety

| Reaction | Reactants | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Carbamate Formation | Piperazine + CO2 | 2.43 × 10^4 M⁻¹s⁻¹ at 25°C | - | nih.gov |

| Nitrosamine Formation | Piperazine + Nitrite | 8.5 × 10^3 dm⁶ mol⁻² s⁻¹ at 100°C | 84 ± 2 kJ/mol | nih.gov |

These data, while not directly pertaining to this compound, provide a valuable framework for understanding the mechanistic and kinetic aspects of its reactivity. Further experimental and computational studies on the target molecule are necessary to fully elucidate the intricate details of its chemical behavior.

Transformations and Synthetic Utility of Ethyl 2,2 Dimethylpiperazine 1 Carboxylate As a Precursor

Role as an Intermediate in the Synthesis of Substituted Piperazine (B1678402) Derivatives

The primary utility of ethyl 2,2-dimethylpiperazine-1-carboxylate lies in its role as a mono-protected piperazine. The ethyl carbamate (B1207046) group serves as a readily cleavable protecting group, enabling the selective functionalization of the two nitrogen atoms of the piperazine ring.

Preparation of N-Substituted Piperazines through Carbamate Cleavage and Subsequent Functionalization

The synthesis of N-substituted piperazines from this compound typically follows a two-step process: deprotection of the carbamate followed by functionalization of the newly freed secondary amine. The ethyl carbamate group can be cleaved under various conditions, most commonly through basic hydrolysis (e.g., using potassium hydroxide) or acidic hydrolysis.

Once the carbamate is removed to yield 2,2-dimethylpiperazine (B1315816), the resulting secondary amine at the N1 position can undergo a wide array of functionalization reactions. Common transformations include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce various alkyl groups.

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination or classical nucleophilic aromatic substitution reactions with activated aryl halides to introduce aryl substituents. nih.gov

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction with agents like sodium triacetoxyborohydride (B8407120) to yield N-alkylated products. nih.gov

This selective functionalization is crucial for the synthesis of a vast number of biologically active compounds where a specific substitution pattern on the piperazine ring is required for activity. semanticscholar.orgnih.gov

Table 1: Representative Functionalization Reactions of the Piperazine Core

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., CH3CN) | N-Alkyl piperazine |

| N-Arylation | Aryl halide, Pd catalyst, Ligand, Base | N-Aryl piperazine |

| Acylation | Acyl chloride, Base (e.g., Et3N), Solvent (e.g., CH2Cl2) | N-Acyl piperazine |

Elaboration of the Piperazine Ring at Other Positions

While functionalization at the nitrogen atoms is most common, recent advances in C-H functionalization have opened up possibilities for modifying the carbon skeleton of the piperazine ring. researchgate.netmdpi.com For this compound, the positions adjacent to the nitrogen atoms (C3 and C5) are potential sites for such transformations.

Modern synthetic methods, such as those involving photoredox catalysis, can enable the direct introduction of aryl, alkyl, or other functional groups at these positions. researchgate.netnih.govencyclopedia.pub The presence of the gem-dimethyl group at the C2 position would sterically hinder reactions at the C3 position, potentially leading to regioselective functionalization at the C5 and C6 positions.

Application in Heterocyclic Annulation Reactions

Piperazine derivatives are valuable synthons in the construction of more complex fused heterocyclic systems. The two nitrogen atoms of the piperazine ring can participate in cyclization reactions with appropriate bifunctional reagents to form annulated products. For instance, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of fused pyrimidine (B1678525) or pyrazine (B50134) ring systems.

Following the deprotection of this compound, the resulting 2,2-dimethylpiperazine can be employed in such annulation strategies. The gem-dimethyl group can impart specific conformational constraints on the resulting fused systems, which can be advantageous in the design of molecules with defined three-dimensional shapes.

Utilization in Ligand Synthesis for Catalytic Applications

The piperazine scaffold is a common feature in the design of ligands for transition metal catalysis. The nitrogen atoms can act as donor sites to coordinate with metal centers. By functionalizing the piperazine ring of this compound with appropriate coordinating groups (e.g., pyridyl, phosphino), novel bidentate or polydentate ligands can be synthesized.

The steric bulk provided by the gem-dimethyl groups can influence the coordination geometry and catalytic activity of the resulting metal complexes. This can be exploited to achieve high levels of stereoselectivity in asymmetric catalysis.

Integration into Scaffold-Based Synthetic Methodologies for Chemical Libraries

In drug discovery, the piperazine moiety is considered a "privileged scaffold" due to its frequent appearance in biologically active compounds. semanticscholar.org this compound can serve as a starting point for the creation of chemical libraries based on the 2,2-dimethylpiperazine core.

By employing combinatorial chemistry approaches, a wide variety of substituents can be introduced at the N1 and N4 positions, as well as potentially at the carbon positions of the ring. This allows for the rapid generation of a large number of diverse molecules for high-throughput screening to identify new drug candidates.

Derivatization for Investigating Structure-Reactivity Relationships in Organic Transformations

The derivatization of this compound provides a platform for studying structure-reactivity relationships. By systematically varying the substituents on the piperazine ring and studying their effect on the outcome of various organic reactions, valuable insights into reaction mechanisms and the influence of steric and electronic factors can be gained.

For example, the impact of the gem-dimethyl group on the rate and selectivity of N-functionalization reactions can be compared to that of unsubstituted or mono-substituted piperazine-1-carboxylates. This information is crucial for the rational design of synthetic routes and the optimization of reaction conditions.

Computational Chemistry Approaches for Understanding Reactivity and Conformation

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory has emerged as a robust and widely used method in quantum chemistry for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate and computationally efficient calculation of various molecular properties.

Optimization of Ground State Geometries

A hypothetical table of selected optimized geometrical parameters is presented below.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (piperazine ring) | 1.47 | ||

| C-C (piperazine ring) | 1.54 | ||

| N-C (carbamate) | 1.38 | ||

| C=O (carbamate) | 1.22 | ||

| C-N-C (piperazine) | 112.0 | ||

| O=C-O (carbamate) | 125.0 | ||

| C-N-C-C (piperazine ring) | 55.0 | ||

| C-N-C=O (carbamate) | 178.0 |

Note: The data in this table is hypothetical and serves as an illustration of the type of information obtained from geometry optimization.

Calculation of Frontier Molecular Orbitals (HOMO/LUMO)

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. DFT calculations can accurately predict the energies of these orbitals and visualize their spatial distribution, highlighting the regions of the molecule most susceptible to electrophilic or nucleophilic attack.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis of the Piperazine (B1678402) Ring and Carbamate (B1207046) Group

The flexibility of the piperazine ring and the rotational freedom of the ethyl carbamate group give rise to a complex conformational landscape for ethyl 2,2-dimethylpiperazine-1-carboxylate. Understanding these different conformations and the energy barriers between them is crucial for comprehending its biological activity and physical properties.

Potential Energy Surface Scans

Potential energy surface (PES) scans are a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as a dihedral angle. For this compound, a PES scan could be performed by systematically rotating the ethyl carbamate group around the N-C bond or by mapping the puckering of the piperazine ring. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them.

Analysis of Ring Flipping and Rotational Barriers

The piperazine ring typically exists in a chair conformation, which can undergo a "ring flip" to an alternative chair form. Computational methods can be used to calculate the energy barrier associated with this process. The presence of the bulky 2,2-dimethyl groups is expected to significantly influence the preferred chair conformation and the energetics of the ring flip. Similarly, the rotational barrier around the N-C bond of the carbamate group can be quantified, providing information on the preferred orientation of this substituent relative to the piperazine ring. These energy barriers are key determinants of the molecule's dynamic behavior in solution.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry serves as a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and confirm the structure of a synthesized compound.

DFT calculations can provide theoretical predictions of nuclear magnetic resonance (NMR) chemical shifts for both ¹H and ¹³C atoms. nih.govresearchgate.netmdpi.com These calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com By comparing the calculated chemical shifts with experimental data, one can validate the computed geometry and gain confidence in the predicted conformational preferences.

Furthermore, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms and can be directly compared to experimental infrared (IR) and Raman spectra. This comparison can help in the assignment of experimental spectral bands to specific molecular vibrations.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (N-CH₂) | 3.5 |

| ¹H (O-CH₂) | 4.1 |

| ¹H (CH₃) | 1.2 |

| ¹³C (C=O) | 155.0 |

| ¹³C (N-CH₂) | 50.0 |

| ¹³C (C(CH₃)₂) | 58.0 |

Reaction Pathway Modeling and Transition State Characterization

This computational approach would elucidate the step-by-step mechanism of a reaction, identifying the lowest energy path from reactants to products. Key to this process is the characterization of transition states, which are the high-energy structures that must be overcome for a reaction to proceed. By locating and calculating the energetic properties of these transition states, chemists can predict reaction rates and understand the factors that control chemical selectivity. For instance, modeling the hydrolysis of the ethyl ester group would involve identifying the transition state for the nucleophilic attack of a water molecule on the carbonyl carbon.

Table 1: Hypothetical Parameters for Reaction Pathway Analysis of this compound Hydrolysis

| Parameter | Description | Hypothetical Value |

| Computational Method | The level of theory used for calculations. | DFT (B3LYP) |

| Basis Set | The set of functions used to build molecular orbitals. | 6-31G* |

| Reactant Energy | The calculated energy of the initial state. | -X kcal/mol |

| Transition State Energy | The energy barrier for the reaction. | -Y kcal/mol |

| Product Energy | The calculated energy of the final state. | -Z kcal/mol |

| Activation Energy (Ea) | The energy difference between the transition state and reactants. | (Y-X) kcal/mol |

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from such a study.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations could provide a detailed understanding of its conformational flexibility and its interactions with different solvent environments.

These simulations would involve creating a computational model of the molecule within a simulated box of solvent molecules, such as water or an organic solvent. By solving Newton's equations of motion for every atom in the system, a trajectory of the molecule's dynamic behavior can be generated. This allows for the exploration of different conformations of the piperazine ring and the orientation of the ethyl carboxylate group.

Furthermore, MD simulations are invaluable for understanding solvent effects. The explicit inclusion of solvent molecules in the simulation allows for the study of how the solvent structure around the solute influences its conformation and reactivity. For example, simulations could reveal the nature of hydrogen bonding between water molecules and the carbonyl oxygen or the nitrogen atoms of the piperazine ring. This information is crucial for predicting solubility and understanding reaction mechanisms in solution. chemrxiv.orgchemrxiv.org

Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of this compound in Water

| Parameter | Description | Example Value |

| Force Field | A set of parameters to describe the potential energy of the system. | AMBER or CHARMM |

| Solvent Model | The model used to represent water molecules. | TIP3P |

| System Size | The number of atoms in the simulation box. | ~10,000 atoms |

| Simulation Time | The duration of the simulation. | 100 nanoseconds |

| Temperature | The simulated temperature of the system. | 298 K (25 °C) |

| Pressure | The simulated pressure of the system. | 1 atm |

Note: This table presents typical parameters for an MD simulation and is for illustrative purposes only.

Future Research Directions and Unexplored Avenues in Piperazine Carboxylate Chemistry

Development of Novel and Sustainable Synthetic Routes

While classical methods for piperazine (B1678402) synthesis exist, future research should prioritize the development of novel, sustainable, and efficient routes to Ethyl 2,2-dimethylpiperazine-1-carboxylate and its derivatives. Traditional multi-step syntheses often suffer from poor atom economy and the use of hazardous reagents. mdpi.com Modern synthetic strategies offer greener alternatives.

A significant area for exploration is the application of photoredox catalysis, which utilizes visible light to promote chemical reactions under mild conditions. encyclopedia.pub Protocols like the Silicon Amine Protocol (SLAP) have emerged as powerful, tin-free alternatives to older methods for synthesizing substituted piperazines. mdpi.comresearchgate.net Future work should focus on adapting these photocatalytic radical-based processes for the asymmetric synthesis of the 2,2-dimethylpiperazine (B1315816) core, potentially leading to a more streamlined and environmentally benign manufacturing process. The use of organic photocatalysts, in place of expensive and rare iridium-based catalysts, represents a particularly promising avenue for enhancing the sustainability of these synthetic routes. mdpi.comresearchgate.net

Furthermore, direct C-H functionalization offers a paradigm shift from traditional pre-functionalized starting materials. nih.gov Developing methods for the late-stage C-H functionalization of a pre-formed this compound core would provide rapid access to a diverse library of analogues, bypassing lengthy de novo syntheses for each new derivative.

| Synthetic Strategy | Potential Advantages for Target Compound | Key Research Goal |

| Photoredox Catalysis (e.g., SLAP) | Mild reaction conditions, high functional group tolerance, avoidance of toxic tin reagents. mdpi.comresearchgate.net | Develop a catalytic asymmetric variant for the cyclization step. |

| Organic Photoredox Catalysis | Utilizes cheaper, metal-free, and more sustainable catalysts. mdpi.com | Optimize organic photocatalyst systems for the specific electronic demands of the target scaffold. |

| Direct C-H Lithiation | Allows for direct introduction of functional groups onto the piperazine core. whiterose.ac.ukresearchgate.net | Investigate regioselectivity and stereocontrol at the C3 and C5 positions. |

Exploration of Organocatalytic and Metal-Catalyzed Transformations Involving the Compound

The true potential of this compound lies in its application as a scaffold in catalysis and complex synthesis. Future research should vigorously explore its derivatization and subsequent use in both organocatalysis and metal-catalyzed transformations.

Organocatalysis: The piperazine moiety itself is a versatile basic catalyst. Functionalized piperazine-based polymers have already demonstrated high catalytic activity and selectivity in water-medium reactions like Knoevenagel condensations. rsc.org A key research direction would be to synthesize chiral derivatives of this compound to be used as organocatalysts for asymmetric reactions. The fixed steric environment provided by the gem-dimethyl group could be exploited to create a well-defined chiral pocket, potentially leading to high enantioselectivities.

Metal-Catalyzed Transformations: The most fertile ground for future research lies in the metal-catalyzed functionalization of the piperazine ring itself. Building on the extensive work done with N-Boc piperazines, a primary goal should be the direct α-C–H functionalization of the N-carbamate protected ring. nih.govbeilstein-journals.org

Visible-light photoredox catalysis has proven exceptionally effective for the C–H arylation, vinylation, and alkylation of N-Boc piperazines. encyclopedia.pubmdpi.com These methods, which proceed via the generation of an α-amino radical, should be systematically applied to this compound. The electronic and steric differences imparted by the gem-dimethyl groups may offer unique reactivity and selectivity profiles compared to the unsubstituted parent systems. Rhodium-catalyzed carbonylation at a C-H bond α to a nitrogen atom has also been reported for N-pyridinylpiperazines, suggesting another pathway for introducing carbonyl functionalities. acs.org

| Catalytic Approach | Reaction Type | Catalyst System Example | Future Direction for Target Compound |

| Photoredox Catalysis | C-H Arylation | Ir(ppy)₃ / 1,4-dicyanobenzene encyclopedia.pubmdpi.com | Systematic study of C3/C5 arylation and exploration of diastereoselectivity. |

| Photoredox Catalysis | C-H Vinylation | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / Vinyl sulfones mdpi.com | Accessing functionalized piperazines with pendant alkenes for further elaboration. |

| Metal Catalysis | C-H Carbonylation | Rh₄(CO)₁₂ / CO, Ethylene (B1197577) acs.org | Investigating direct C3-carboxylation by adapting pyridinyl-directing group strategies. |

| Direct Lithiation | C-H Trapping | s-BuLi / TMEDA whiterose.ac.uk | Exploring trapping with a wide range of electrophiles to build molecular complexity. |

Advanced Materials Science Applications (e.g., Polymer Chemistry, Supramolecular Assemblies)

The unique structural features of the 2,2-dimethylpiperazine scaffold make it an attractive candidate for applications in materials science.

Polymer Chemistry: Piperazine and its derivatives are valuable monomers for creating functional polymers. For instance, piperazine has been incorporated into polyamides through interfacial polymerization. researchgate.net The N-H group at the 4-position of this compound could be used for polymerization reactions after synthesis, or the entire functionalized monomer could be incorporated into polymers like polyurethanes or polyureas. The rigidity and defined stereochemistry of the gem-dimethyl group could impart unique thermal and mechanical properties to the resulting polymers. Additionally, piperazine-functionalized biopolymers have been investigated for applications such as carbon dioxide adsorption. aidic.it

Supramolecular Assemblies: Piperazines are excellent building blocks for constructing supramolecular networks through hydrogen bonding. rsc.orgrsc.org The secondary amine on this compound can act as a hydrogen bond donor, while the carbonyl oxygen of the carbamate (B1207046) can act as an acceptor. Future studies should explore the co-crystallization of this compound with various organic acids or other complementary molecules to form predictable and stable 2D or 3D hydrogen-bonded networks. rsc.orgrsc.org The steric bulk of the gem-dimethyl groups could be used to control the packing and dimensionality of these assemblies, potentially leading to new materials with tailored porosity or host-guest properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of the chemical space around this compound, integration with modern enabling technologies is essential. Flow chemistry and automated synthesis offer significant advantages over traditional batch processing, including improved safety, scalability, and reproducibility. acs.orgnih.gov

The synthesis of piperazine derivatives has already been successfully translated to flow chemistry platforms. mdpi.comtechnologynetworks.comcam.ac.ukresearchgate.net For example, photoredox-catalyzed C-H functionalization reactions using SnAP reagents have been performed in continuous flow, minimizing operator exposure to toxic tin reagents and allowing for safer, scalable production. mdpi.com Future work should focus on developing a multi-step, fully automated flow synthesis of functionalized derivatives starting from simple precursors. Such a platform would enable the rapid generation of a library of compounds for screening in drug discovery or materials science applications. The use of open-source software and affordable hardware, like a Raspberry Pi, to control multiple flow devices can make these advanced synthetic capabilities more accessible. technologynetworks.comresearchgate.net

Mechanistic Studies on Less Explored Reaction Pathways

A deeper mechanistic understanding of reactions involving the this compound scaffold is crucial for rational catalyst design and reaction optimization. While significant work has been done on the asymmetric lithiation of N-Boc piperazines, the precise influence of the C2-gem-dimethyl substitution pattern on these reactions remains unexplored. acs.orgnih.gov

In situ spectroscopic techniques, such as ReactIR, could be employed to monitor the formation and stability of lithiated intermediates, providing critical data on reaction kinetics and potential decomposition pathways. whiterose.ac.uk Furthermore, dynamic NMR studies could elucidate the conformational behavior of the piperazine ring. The chair-boat interconversion and the rotational barriers around the N-C(O) amide bond are influenced by substituents, and understanding these dynamics is key to controlling stereochemical outcomes in reactions. beilstein-journals.orgresearchgate.net Mechanistic studies on photoredox-catalyzed C-H functionalization would also be invaluable, particularly in understanding the factors that govern regioselectivity between the C3 and C5 positions, which are electronically similar but sterically distinct from the C2 position.

Design and Synthesis of Complex Architectures Incorporating the 2,2-dimethylpiperazine-1-carboxylate Scaffold

The ultimate goal of developing the chemistry of this compound is to use it as a core scaffold for the construction of complex, high-value molecules. The piperazine nucleus is a cornerstone of many FDA-approved drugs, and creating novel, substituted versions is of high interest. nih.govbeilstein-journals.orgmdpi.com

Future synthetic campaigns should aim to incorporate the 2,2-dimethylpiperazine-1-carboxylate moiety into larger, biologically relevant structures. The C-H functionalization methods discussed previously (Section 7.2) provide the tools to append other pharmacophores or complex side chains directly onto the piperazine core. For example, following a photoredox-catalyzed arylation, the remaining secondary amine could be functionalized via reductive amination or acylation, rapidly building molecular complexity. mdpi.comnih.gov This scaffold-based approach, starting from a common core and diversifying it in the final steps, is highly efficient for generating libraries of compounds for biological screening. The unique 3D shape imparted by the gem-dimethyl group could lead to novel binding interactions with biological targets, offering an advantage over more conventional, unsubstituted piperazine scaffolds. researchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.